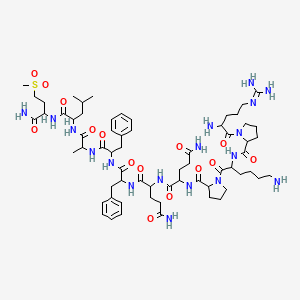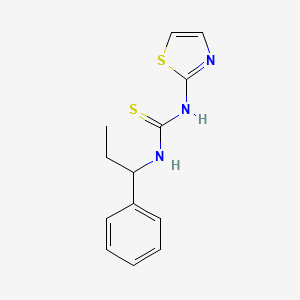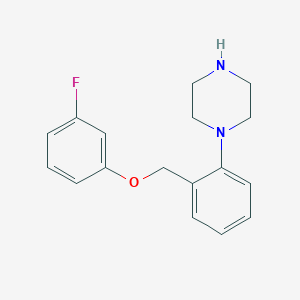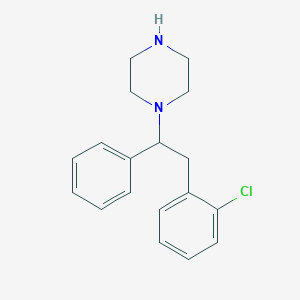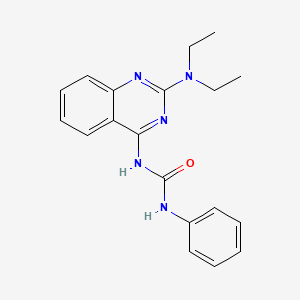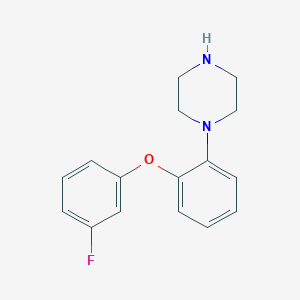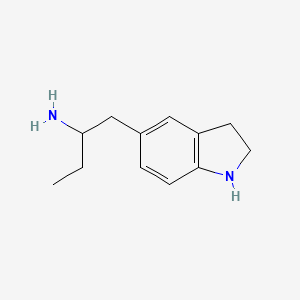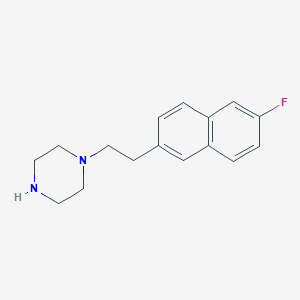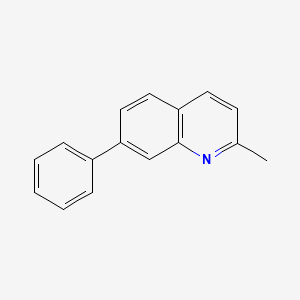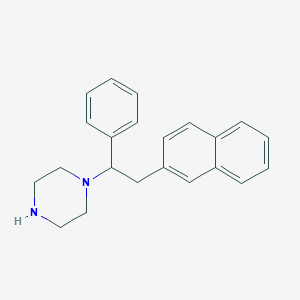
1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine is a complex organic compound that belongs to the class of piperazines It is characterized by the presence of a naphthalene ring and a phenyl group attached to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(naphthalen-2-yl)-1-phenylethyl)piperazine typically involves the reaction of 2-naphthylmethyl chloride with 1-phenylethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of fluorescent conjugated polymers, which have applications in explosive detection and other sensor technologies.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-(naphthalen-2-yl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-(2-Naphthyl)piperazine: Shares the naphthalene ring but lacks the phenyl group.
1-(2-Phenylethyl)piperazine: Contains the phenyl group but lacks the naphthalene ring.
1-(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have shown promising antibacterial and antimycobacterial activity.
Uniqueness: 1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine is unique due to the presence of both naphthalene and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these aromatic systems enhances its ability to interact with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24N2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(2-naphthalen-2-yl-1-phenylethyl)piperazine |
InChI |
InChI=1S/C22H24N2/c1-2-7-20(8-3-1)22(24-14-12-23-13-15-24)17-18-10-11-19-6-4-5-9-21(19)16-18/h1-11,16,22-23H,12-15,17H2 |
InChI Key |
HSPJWADLPHSZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


